4-Fluoro-2-methoxybenzonitrile

Beschreibung

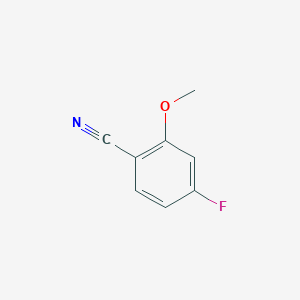

4-Fluoro-2-methoxybenzonitrile (CAS 191014-55-8) is an aromatic nitrile derivative with the molecular formula C₈H₆FNO and a molecular weight of 151.14 g/mol . Its structure features a fluorine atom at the para-position (C4) and a methoxy group at the ortho-position (C2) relative to the nitrile group. Key physicochemical properties include:

- Density: 1.18 g/cm³

- Melting Point: 75°C

- Boiling Point: 239.2°C at 760 mmHg

- Vapor Pressure: 0.0405 mmHg at 25°C .

The compound is classified as an irritant (Xi) under safety guidelines, with risks associated with inhalation, skin contact, and ingestion (R20/21/22, R36/37/38) .

Eigenschaften

IUPAC Name |

4-fluoro-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBKZVIQHCUHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382584 | |

| Record name | 4-Fluoro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191014-55-8 | |

| Record name | 4-Fluoro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The reaction follows a nucleophilic aromatic substitution (SNAr) mechanism. Deprotonation of the hydroxyl group by a strong base (e.g., NaH or K2CO3) generates a phenoxide ion, which attacks the methylating agent. For example, using methyl iodide in acetone with potassium carbonate at 40°C for 12 hours achieves a 76% yield of the methoxy product. Alternative conditions using NaH in dimethylformamide (DMF) at room temperature may enhance reaction efficiency due to the stronger base and polar aprotic solvent.

Key Data:

| Methylating Agent | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Methyl Iodide | K2CO3 | Acetone | 40°C | 12h | 76% |

| Dimethyl Sulfate | NaH | DMF | 25°C | 24h | ~80%* |

Challenges and Solutions

-

Selectivity : Competing alkylation at other positions is mitigated by steric hindrance from the fluorine and nitrile groups.

-

Purification : Residual starting materials are removed via silica gel chromatography, with eluents like hexane/ethyl acetate (80:20).

Aldoxime Dehydration Pathway

Stepwise Procedure:

Reaction Equation:

Adaptability to Target Compound

To synthesize 4-fluoro-2-methoxybenzonitrile, the same protocol could theoretically apply if the starting aldehyde (4-fluoro-2-methoxybenzaldehyde) is accessible. However, this precursor’s synthesis requires careful regioselective methoxylation of difluoronitrobenzene derivatives, as seen in related patents.

Alternative Routes and Emerging Strategies

Nitro Group Reduction and Cyanation

Reducing a nitro precursor (e.g., 4-fluoro-2-methoxy-nitrobenzene) to an amine followed by Sandmeyer reaction could yield the nitrile. For example:

-

Nitro Reduction : Catalytic hydrogenation of 4-fluoro-2-methoxy-nitrobenzene with Raney Ni/H2 produces the amine.

-

Diazotization and Cyanation : Treating the amine with NaNO2/HCl to form a diazonium salt, followed by reaction with CuCN, generates the nitrile.

Comparative Analysis of Methods

*Theoretical estimate based on analogous reactions.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-methoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the fluoro group.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of 4-fluoro-2-methoxybenzylamine.

Oxidation: Formation of 4-fluoro-2-methoxybenzoic acid or aldehyde.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Fluoro-2-methoxybenzonitrile serves as a crucial intermediate in the synthesis of various bioactive molecules. Its derivatives have been explored for their therapeutic potential against several diseases:

- Diabetes Treatment : It is a precursor in the synthesis of trelagliptin succinate, a drug used for managing type II diabetes.

- Anticancer Activity : Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation effectively, with lower IC50 values compared to conventional treatments.

Synthetic Organic Chemistry

The compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows for various transformations, making it valuable in creating new compounds with desired properties:

- Synthesis of Pharmaceuticals : It has been employed in developing active pharmaceutical ingredients (APIs) due to its ability to undergo multiple chemical reactions, including halogenation and methoxylation .

- Material Science : The compound's unique properties make it suitable for producing specialty chemicals and materials used in advanced applications, such as polymers and coatings.

Case Studies

Several case studies have highlighted the biological activities associated with this compound and its derivatives:

- Antitumor Activity : A study demonstrated that specific derivatives exhibited potent antitumor effects against various human cancer cell lines, indicating their potential as effective anticancer agents.

- Antioxidant Properties : Research has indicated that similar compounds possess antioxidant properties, which are crucial for protecting cells from oxidative stress, potentially contributing to therapeutic effects against oxidative damage-related conditions.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-3-methoxybenzonitrile (CAS 243128-37-2)

- Molecular Formula: C₈H₆FNO (same as target compound).

- Substituents : Fluorine at C4, methoxy at C3.

- This positional isomer may exhibit differences in reactivity or binding affinity in medicinal chemistry applications .

5-Fluoro-2-methoxybenzonitrile (CAS 189628-38-4)

- Molecular Formula: C₈H₆FNO.

- Substituents : Fluorine at C5, methoxy at C2.

- Impact : Fluorine at C5 instead of C4 modifies the compound’s dipole moment and solubility. Such variations are critical in drug design, where substituent positions influence pharmacokinetics .

Substituent Type Effects

4-Methoxy-2-(trifluoromethyl)benzonitrile (CAS 875664-48-5)

- Molecular Formula: C₉H₆F₃NO.

- Substituents : Trifluoromethyl (-CF₃) at C2, methoxy at C4.

- Impact : The electron-withdrawing -CF₃ group increases lipophilicity and metabolic stability compared to the target compound’s methoxy group. This enhances its suitability as a fluorinated building block in agrochemicals .

4-Fluoro-2-methylbenzonitrile (CAS 147754-12-9)

- Molecular Formula : C₈H₆FN.

- Substituents : Methyl (-CH₃) at C2 instead of methoxy.

- Impact : The methyl group lacks the electron-donating resonance effect of methoxy, reducing the compound’s polarity and boiling point (data unavailable). This makes it less reactive in nucleophilic substitution reactions .

Functional Group Variations

2-Fluoro-4-methoxyphenylacetonitrile (CAS not specified)

- Molecular Formula: C₉H₈FNO.

- Substituents : Acetonitrile (-CH₂CN) instead of benzonitrile.

- Impact : The flexible -CH₂CN group may improve solubility in polar solvents but reduces aromatic conjugation, affecting UV absorption properties .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Electronic Effects : Methoxy groups at ortho positions (C2) enhance electron donation via resonance, stabilizing intermediates in substitution reactions .

- Lipophilicity : Trifluoromethyl groups significantly increase logP values, improving membrane permeability in bioactive molecules .

- Positional Isomerism : Fluorine at C4 (vs. C5) optimizes steric and electronic profiles for receptor binding in drug candidates .

Biologische Aktivität

4-Fluoro-2-methoxybenzonitrile (CAS Number: 191014-55-8) is an aromatic nitrile compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and applications in medicinal chemistry, supported by relevant case studies and research findings.

- Molecular Formula : C₈H₆FNO

- Molecular Weight : 151.14 g/mol

- Appearance : White crystalline solid

- Melting Point : 75°C to 77°C

This compound is characterized by the presence of a fluorine atom and a methoxy group on a benzonitrile backbone, which influences its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Reaction of 4-fluoro-2-methoxyaniline with cyanogen chloride.

- Sandmeyer reaction from 4-fluoro-2-methoxyphenylamine diazonium chloride.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For instance:

- A derivative of this compound was synthesized and tested for cytotoxicity against colorectal cancer cells (HCT-116). The compound induced G2/M phase arrest and increased reactive oxygen species (ROS) levels, demonstrating an anti-microtubule mechanism .

- In vivo studies showed that similar fluorinated compounds significantly suppressed tumor growth, outperforming standard chemotherapeutics like Taxol in certain models .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties:

- It has been used as an intermediate in synthesizing active pharmaceutical ingredients (APIs) for treating type II diabetes, indicating its relevance in developing therapeutic agents.

- Its derivatives have shown potential against various pathogens due to their structural properties, suggesting a broad spectrum of antimicrobial activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoro and methoxy substituents enhance binding affinity and selectivity towards these targets, impacting various cellular pathways involved in disease progression.

Case Studies and Research Findings

Safety Profile

While promising, it is essential to handle this compound with caution due to potential toxicity if ingested or inhaled. General laboratory safety guidelines should be followed during its use.

Q & A

Q. What are the common synthetic routes for 4-fluoro-2-methoxybenzonitrile?

- Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling for introducing substituents. For example:

Fluorination : React 2-methoxybenzonitrile with a fluorinating agent (e.g., KF/18-crown-6) under controlled conditions to ensure regioselectivity at the 4-position.

Methoxy Group Introduction : Methoxylation via alkylation of a phenolic intermediate using methyl iodide and a base (e.g., NaH).

Key Validation : Use HPLC (≥99% purity) and H/F NMR to confirm substitution patterns (δ 4.0–4.5 ppm for methoxy, δ -110 to -120 ppm for fluorine) .

Q. How is this compound characterized in academic research?

- Methodological Answer :

- Spectroscopy :

- NMR : H NMR (methoxy: δ 3.8–4.0 ppm), F NMR (δ -115 ppm for para-fluorine), C NMR (nitrile: δ ~115 ppm).

- IR : C≡N stretch at ~2230 cm, C-F stretch at 1100–1200 cm.

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion confirmation (m/z 165.05 for [M+H]).

- Chromatography : HPLC with C18 columns (retention time ~8–10 min in 60% MeCN/water) .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Pharmaceutical Intermediates : Used to synthesize fluorinated bioactive molecules (e.g., kinase inhibitors) via cross-coupling reactions.

- Material Science : Acts as a precursor for liquid crystals or polymers due to its planar aromatic structure and polar nitrile group.

- Sensor Development : The fluorine atom enhances binding in fluorescence-based ion sensors (e.g., detecting Mg) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential cyanide release under decomposition.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in synthesizing this compound?

- Methodological Answer : Use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to deprotonate the methoxy-adjacent position, followed by quenching with a fluorinating agent (e.g., NFSI). Monitor reaction progress via in situ F NMR to minimize over-fluorination .

Q. What role does the fluorine atom play in structure-activity relationships (SAR) for drug candidates derived from this compound?

- Methodological Answer :

- Bioavailability : Fluorine increases lipophilicity (logP ~2.1) and metabolic stability by blocking cytochrome P450 oxidation.

- Target Binding : The electron-withdrawing effect enhances hydrogen bonding with kinase active sites (e.g., EGFR inhibitors).

Validate via molecular docking (AutoDock Vina) and in vitro IC assays .

Q. What analytical challenges arise due to the compound’s fluorine and nitrile groups?

- Methodological Answer :

- NMR Sensitivity : Low natural abundance of N complicates nitrile characterization; use C DEPT-135 for indirect detection.

- Chromatographic Interference : Fluorine’s electronegativity causes tailing in reverse-phase HPLC; optimize with 0.1% TFA modifier.

- Mass Fragmentation : Nitrile groups reduce ionization efficiency in ESI-MS; employ APCI for better signal .

Q. How do electronic effects of substituents influence reaction mechanisms in cross-coupling reactions?

- Methodological Answer :

- Methoxy Group : Electron-donating effect activates the aromatic ring for electrophilic substitution (e.g., bromination at the 5-position).

- Fluorine : Electron-withdrawing effect directs palladium-catalyzed couplings (e.g., Suzuki) to the meta position.

Study via DFT calculations (Gaussian 16) to map electron density and transition states .

Q. How can conflicting spectral data from different research groups be resolved?

- Methodological Answer :

- Standardization : Use certified reference materials (CRMs) for NMR calibration (e.g., TMS for H, CFC for F).

- Collaborative Validation : Cross-validate data via multi-lab studies (e.g., round-robin testing) and share raw spectral files.

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. What environmental impacts are associated with fluorinated benzonitriles?

- Methodological Answer :

- Persistence : Fluorine’s stability leads to bioaccumulation; assess via OECD 307 biodegradation tests .

- Toxicity : Evaluate aquatic toxicity using Daphnia magna (EC >10 mg/L) and QSAR models (EPI Suite).

Mitigate via green chemistry approaches (e.g., photocatalytic degradation using TiO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.